molecular formula C15H14O4 B11794612 Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

Cat. No.: B11794612
M. Wt: 258.27 g/mol
InChI Key: BPLPREBCCNNRCC-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is an organic compound that belongs to the benzofuran family This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate typically involves multiple steps. One common method includes the alkylation of a benzofuran derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with biological molecules, leading to modifications in their activity. This can affect various cellular pathways and processes, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Uniqueness

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is unique due to its benzofuran core and the presence of both an ethyl ester and a propargyl group.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H14O4/c1-4-9-18-11-7-6-8-12-13(11)10(3)14(19-12)15(16)17-5-2/h1,6-8H,5,9H2,2-3H3

InChI Key

BPLPREBCCNNRCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC#C)C

Origin of Product

United States

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